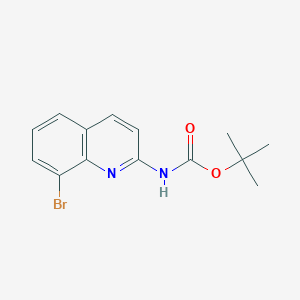

Tert-butyl 8-bromoquinolin-2-ylcarbamate

CAS No.: 1447608-01-6

Cat. No.: VC2722607

Molecular Formula: C14H15BrN2O2

Molecular Weight: 323.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1447608-01-6 |

|---|---|

| Molecular Formula | C14H15BrN2O2 |

| Molecular Weight | 323.18 g/mol |

| IUPAC Name | tert-butyl N-(8-bromoquinolin-2-yl)carbamate |

| Standard InChI | InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-11-8-7-9-5-4-6-10(15)12(9)16-11/h4-8H,1-3H3,(H,16,17,18) |

| Standard InChI Key | HJBMJXRHCHVNHN-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1=NC2=C(C=CC=C2Br)C=C1 |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=NC2=C(C=CC=C2Br)C=C1 |

Introduction

Chemical Identity and Structural Characteristics

Basic Information

Tert-butyl 8-bromoquinolin-2-ylcarbamate (CAS No. 1447608-01-6) is characterized by a molecular formula of C14H15BrN2O2 and a molecular weight of 323.18 g/mol. The compound appears as white powder and represents an important class of functionalized quinoline derivatives .

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Tert-butyl 8-bromoquinolin-2-ylcarbamate

| Property | Value |

|---|---|

| Molecular Formula | C14H15BrN2O2 |

| Molecular Weight | 323.18 g/mol |

| Physical Appearance | White powder |

| Recommended Storage | 2-8°C |

| Purity (Commercial) | ≥95% |

The compound's structure features a quinoline ring system with a bromine atom at the 8-position and a tert-butyl carbamate group at the 2-position. This particular arrangement of functional groups imparts distinct chemical reactivity and potential biological activity, making it a versatile intermediate in organic synthesis and medicinal chemistry research.

Structural Features

The key structural elements of Tert-butyl 8-bromoquinolin-2-ylcarbamate include:

-

A quinoline ring system (bicyclic aromatic compound)

-

A bromine atom strategically positioned at the 8-position

-

A carbamate group (NH-COO-) at the 2-position

-

A tert-butyl group attached to the carbamate oxygen

These structural features collectively contribute to the compound's chemical behavior, reactivity profile, and potential biological interactions. The bromine substituent, in particular, serves as a valuable handle for further synthetic modifications through various metal-catalyzed coupling reactions.

Synthesis and Preparation Methods

Laboratory Synthesis

The synthesis of tert-butyl 8-bromoquinolin-2-ylcarbamate typically involves the reaction of 8-bromoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. This methodology yields the compound with reasonable purity and efficiency.

The general reaction scheme can be represented as:

8-Bromoquinoline + tert-Butyl chloroformate → Tert-butyl 8-bromoquinolin-2-ylcarbamate

This reaction proceeds through a nucleophilic addition-elimination mechanism, where the 2-position nitrogen of the quinoline acts as a nucleophile, attacking the carbonyl carbon of the tert-butyl chloroformate, followed by elimination of the chloride leaving group.

Applications in Scientific Research

Pharmaceutical Applications

Tert-butyl 8-bromoquinolin-2-ylcarbamate has garnered attention in medicinal chemistry research due to the inherent bioactive nature of quinoline derivatives. The compound and its structural analogs are being explored for their pharmacological properties, which can include:

-

Interaction with specific enzymes and receptor systems

-

DNA binding capabilities through intercalation mechanisms

-

Modulation of various cellular signaling pathways

Synthetic Utility

In organic synthesis, this compound serves as a valuable intermediate due to multiple factors:

-

The bromine atom enables further functionalization through various cross-coupling reactions (such as Suzuki, Stille, or Buchwald-Hartwig aminations)

-

The tert-butyl carbamate group functions as a protected amine that can be selectively deprotected under acidic conditions

-

The quinoline scaffold provides a rigid framework for constructing more complex molecular architectures

Industrial Applications

Based on the available research data, this compound finds applications in several sectors:

-

Pharmaceutical research and development

-

Skincare formulation development

Biological Activity and Mechanisms

DNA Interaction Mechanisms

The quinoline ring system that forms the core of this compound is particularly noted for its ability to intercalate with DNA and inhibit topoisomerases, contributing to its potential biological activity. This mechanism of action has been observed in many quinoline derivatives and could be applicable to tert-butyl 8-bromoquinolin-2-ylcarbamate as well.

Structure-Activity Relationships

Comparison with Structural Analogues

Related Compounds

Table 2: Comparison of Tert-butyl 8-bromoquinolin-2-ylcarbamate with Structural Analogues

| Compound | CAS Number | Key Structural Difference |

|---|---|---|

| Tert-butyl 8-bromoquinolin-2-ylcarbamate | 1447608-01-6 | Reference compound |

| Tert-butyl N-(3-bromoquinolin-8-yl)carbamate | 1596670-09-5 | Carbamate at 8-position, bromine at 3-position |

| Tert-butyl 8-bromoquinolin-3-ylcarbamate | 347146-17-2 | Carbamate at 3-position instead of 2-position |

| Tert-butyl 6-bromoquinolin-2-ylcarbamate | 1312611-18-9 | Bromine at 6-position instead of 8-position |

Each of these structural analogues exhibits distinct chemical and potentially different biological properties based on the positioning of key functional groups on the quinoline ring system .

Chemical Reactivity Differences

The position of substitution significantly impacts the chemical reactivity of these compounds through several mechanisms:

-

Electronic distribution across the quinoline ring system varies based on substitution patterns

-

Steric accessibility of the bromine atom for coupling reactions differs based on its position

-

The reactivity of the carbamate group can be influenced by its proximity to other functional groups

These differences in chemical reactivity can be exploited in designing synthetic pathways to access diverse quinoline-based molecular structures with potentially varied biological activities.

| Hazard Statement | Description | Implication |

|---|---|---|

| H302 | Harmful if swallowed | Ingestion precautions required |

| H315 | Causes skin irritation | Skin contact should be avoided |

| H319 | Causes serious eye irritation | Eye protection mandatory |

| H335 | May cause respiratory irritation | Respiratory protection advised |

These hazard classifications indicate that appropriate safety measures must be implemented when handling this compound.

Research Prospects and Future Directions

Synthetic Development Opportunities

Future research avenues for tert-butyl 8-bromoquinolin-2-ylcarbamate could include:

-

Development of more efficient and environmentally friendly synthetic routes

-

Exploration of regioselective functionalization of the quinoline core

-

Investigation of the compound's potential in diversity-oriented synthesis programs

Biological Evaluation Prospects

Potential biological research directions might encompass:

-

Comprehensive screening against diverse disease targets

-

Detailed structure-activity relationship studies with systematic modifications

-

Mechanistic investigations of interactions with specific biological targets

-

Development of more potent derivatives with enhanced pharmacological profiles

The bromine substituent provides a valuable handle for introducing various functional groups through coupling reactions, potentially leading to libraries of compounds with diverse biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume